Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its potential biological and pharmaceutical applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide derivative with an α-haloketone in the presence of a base. The reaction conditions usually require heating and the use of a polar solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound secondary amine.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 4-amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a para-tolyl group instead of meta-tolyl.
Methyl 4-amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with an ortho-tolyl group instead of meta-tolyl.
Methyl 4-amino-2-thioxo-3-(m-methoxyphenyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-4-3-5-8(6-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPEGOLNCXRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.